molecular formula C16H14N4O2S B10869139 3-(Furan-2-yl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Furan-2-yl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10869139
M. Wt: 326.4 g/mol
InChI Key: ITVYISRHOYTRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-FURYL)-6-(4-PROPOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-FURYL)-6-(4-PROPOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be achieved through a one-pot catalyst-free procedure at room temperature. This involves the reaction of dibenzoylacetylene with triazole derivatives . The reaction conditions are mild, and the process is efficient, yielding the desired compound with excellent purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring consistent quality, and implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

3-(2-FURYL)-6-(4-PROPOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

3-(2-FURYL)-6-(4-PROPOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-FURYL)-6-(4-PROPOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. In agricultural applications, it may disrupt the normal functioning of pests or pathogens, leading to their elimination.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-FURYL)-6-(4-PROPOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

3-(furan-2-yl)-6-(4-propoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H14N4O2S/c1-2-9-21-12-7-5-11(6-8-12)15-19-20-14(13-4-3-10-22-13)17-18-16(20)23-15/h3-8,10H,2,9H2,1H3

InChI Key

ITVYISRHOYTRSF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.